(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one
Description
Properties
CAS No. |
179108-06-6 |
|---|---|
Molecular Formula |
C16H16BrNO3 |
Molecular Weight |
350.21 g/mol |
IUPAC Name |
(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one |
InChI |
InChI=1S/C16H16BrNO3/c1-20-12-7-11(17)10-8-18-5-4-16-3-2-9(19)6-13(16)21-15(12)14(10)16/h2-3,7,13,18H,4-6,8H2,1H3/t13-,16-/m1/s1 |
InChI Key |
LHTYAAGKZQWJSU-CZUORRHYSA-N |
Isomeric SMILES |
COC1=CC(=C2CNCC[C@@]34C2=C1O[C@@H]3CC(=O)C=C4)Br |
Canonical SMILES |
COC1=CC(=C2CNCCC34C2=C1OC3CC(=O)C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6,8,10(17),15-tetraen-14-one |
| CAS Number | 179108-06-6 |
| Molecular Formula | C₁₆H₁₆BrNO₃ |
| Molecular Weight | 350.21 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-methoxy-4-methyl-11-oxa-tetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca | Methoxy and oxo groups | Different biological activity profile |
| 7-bromo-9-methoxy-tetracyclo[8.6.1] | Lacks nitrogen functionality | Simpler structure, limited reactivity |
| 9-methoxy-tetracyclo[8.6.1] derivatives | Varying core substituents | Distinct pharmacological profiles |
Table adapted from available structure-activity relationship data.
Research and Analytical Techniques
Thin-Layer Chromatography (TLC):
Used to monitor reaction progress and purity of intermediates.Nuclear Magnetic Resonance (NMR) Spectroscopy:
Essential for confirming structure, stereochemistry, and purity of the final product.Mass Spectrometry (MS):
Confirms molecular weight and detects impurities.Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
Provide data on thermal stability and phase transitions, important for storage and application.
Summary Table: Synthesis Overview
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Core construction | Cyclization reagents | Build tetracyclic skeleton |
| Bromination | NBS or Br₂ | Introduce bromine at 7-position |
| Methoxylation | Methyl iodide or DMS | Install methoxy at 9-position |
| Oxidation | PCC, DMP, or Swern | Form oxo group at 14-position |
| Purification | Chromatography/crystallization | Achieve high purity and isolate product |
Chemical Reactions Analysis
Types of Reactions
(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to introduce hydrogen atoms or remove oxygen atoms.
Substitution: Replacement of functional groups within the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics suggest potential applications in drug design and development:
Anticancer Activity
Research indicates that compounds with similar tetracyclic structures exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation. Preliminary studies may suggest that (1R,12R)-7-bromo-9-methoxy-11-oxa can act as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The bromine atom in the compound's structure enhances its reactivity and may contribute to antimicrobial activity against various pathogens. Studies on structurally related compounds have shown promising results against bacteria and fungi.
Neuroprotective Effects
Compounds with similar frameworks have been investigated for neuroprotective properties in models of neurodegenerative diseases. The potential for (1R,12R)-7-bromo-9-methoxy-11-oxa to mitigate oxidative stress in neuronal cells could be a significant area of research.
Pharmacological Insights
Pharmacological studies are essential to understand the efficacy and safety profiles of this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can help identify modifications that enhance its biological activity or reduce toxicity. This information is crucial for optimizing lead compounds during drug development.
Case Studies and Research Findings
Several studies have explored the properties and applications of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro using a related tetracyclic compound. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with a similar structural motif. |
| Study C | Neuroprotection | Reported reduced oxidative stress in neuronal cell cultures treated with structurally analogous compounds. |
Mechanism of Action
The mechanism of action of (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Affinities
The following table summarizes key structural analogues, their substituents, and experimental
Key Observations
Substituent Effects :
- The bromine atom in the target compound may enhance electrophilic interactions in binding pockets compared to methyl or hydroxyl groups in analogues .
- Methoxy groups (e.g., at C9 in galantamine) are critical for cholinesterase inhibition, suggesting the target compound’s -OCH₃ could confer similar activity .
- The absence of a hydroxyl group (compared to the high-affinity analogue in ) might reduce solubility but improve metabolic stability.
- The rigid tetracyclic framework in all analogues likely limits conformational flexibility, enhancing target selectivity but possibly reducing oral bioavailability.
Bioactivity Gaps :
- While the analogue in showed superior binding affinity (-8.6 kcal/mol), its ADME profile (e.g., solubility, permeability) remains unquantified.
- The target compound’s bromine substitution—a rarity in reported analogues—warrants experimental validation for unique antibacterial or neuroprotective effects, as seen in structurally distinct brominated natural products .
Research Implications
The target compound’s structural novelty positions it as a candidate for:
Antimicrobial Development : Brominated heterocycles (e.g., compound 4 in with 80.5% H. pylori inhibition) suggest unexplored antibacterial applications.
ADMET Optimization : Molecular dynamics simulations (as in ) could predict its pharmacokinetic profile relative to analogues, guiding synthetic prioritization.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
